Tetradeca-11,13-dien-1-ol

Vue d'ensemble

Description

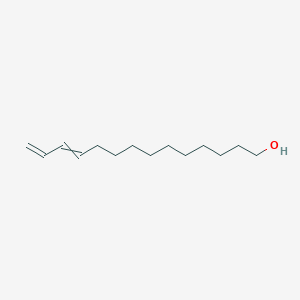

Tetradeca-11,13-dien-1-ol (CAS: 80625-44-1) is a 14-carbon unsaturated alcohol with the molecular formula C₁₄H₂₆O and a molecular weight of 210.36 g/mol . Its structure features two conjugated double bonds at the 11- and 13-positions in the (11E)-configuration, making it a dienol. This compound has been identified in volatile profiling studies of functional foods and microbial systems, though its biological roles remain less characterized compared to structurally related compounds . Its physicochemical properties include an average mass of 210.361 and a monoisotopic mass of 210.198365, with a ChemSpider ID of 4515149 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-11,13-dien-1-ol typically involves the use of starting materials such as acetic acid and other intermediates. One common synthetic route includes the reaction of acetic acid with specific alkenes under controlled conditions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as distillation and purification to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Tetradeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bonds in the compound can be reduced to single bonds using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium or platinum catalysts.

Substitution: Halogenating agents, acids, or bases.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated compounds or ethers.

Applications De Recherche Scientifique

Tetradeca-11,13-dien-1-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including its role in modulating biological pathways.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Tetradeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. The compound’s double bonds and hydroxyl group play a crucial role in its binding affinity and specificity . In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

The structural and functional nuances of Tetradeca-11,13-dien-1-ol can be contextualized against similar unsaturated alcohols, particularly those with varying chain lengths, double bond configurations, and functional groups. Below is a comparative analysis supported by research findings:

Chain Length and Double Bond Positioning

Key Observations :

- Chain Length: Longer-chain analogs (C₁₈, e.g., octadecadienols) are frequently associated with pheromonal or antimicrobial roles , while shorter C₁₄ compounds like this compound may serve analogous but less-studied functions.

- Double Bond Configuration : The position and geometry (E/Z) of double bonds critically influence bioactivity. For example, (3E,13Z)-octadecadien-1-ol acts as a sex pheromone in moths, whereas positional isomers like (2Z,13E)-octadecadien-1-ol exhibit antimicrobial properties . This compound’s conjugated 11E,13E system may enhance stability or receptor specificity in biological systems.

Functional Group Modifications

- Alcohol vs. Aldehyde : Z-11-Tetradecenal (C₁₄H₂₆O) shares the same carbon skeleton as this compound but replaces the hydroxyl group with an aldehyde. Aldehydes are often more volatile and reactive, making them potent semiochemicals in insects .

- Acetate Derivatives : Hexadeca-11,13-dien-1-ol acetate (C₁₈H₃₄O₃), a C₁₆ analog with an acetylated hydroxyl group, demonstrates how esterification can alter volatility and bioactivity, though its specific roles are uncharacterized .

Activité Biologique

Tetradeca-11,13-dien-1-ol is a long-chain unsaturated alcohol with significant biological activity, particularly noted for its roles in pheromone communication in insects and potential therapeutic applications. This article delves into the compound's biological properties, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two double bonds located at the 11th and 13th positions of the tetradecane chain. This structural configuration influences its reactivity and interactions with biological systems.

1. Pheromone Communication

This compound plays a crucial role in the chemical communication of certain insects. It is particularly recognized as a sex pheromone in moth species, facilitating mate attraction. Research indicates that compounds like this compound can significantly enhance mating success by attracting males to females during their reproductive cycles.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest a potential use in developing natural antimicrobial agents .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus cereus | 12 |

| Candida albicans | 10 |

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. This activity suggests potential therapeutic applications in inflammatory diseases .

4. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. Studies employing various assays (e.g., DPPH and FRAP methods) have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in biological systems .

Case Study 1: Insect Attraction

In a controlled study examining the attraction of male moths to female pheromones, researchers found that the presence of this compound significantly increased male captures in traps. This finding underscores its importance in ecological interactions and pest management strategies .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study reported an MIC value lower than many conventional antibiotics, highlighting its potential as an alternative treatment option .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

Pheromone Activity : It binds to olfactory receptors in insects, triggering behavioral responses essential for reproduction.

Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits key metabolic pathways.

Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation by downregulating cytokine production.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tetradeca-11,13-dien-1-ol, and how can its stereochemical purity be validated?

- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated diene system. For stereochemical control, use Z-selective catalysts (e.g., Schrock carbenes) during olefination. Purification via column chromatography with silver nitrate-impregnated silica improves isomer separation. Validate purity using GC-MS with chiral columns and compare retention times to synthetic standards. Nuclear Overhauser Effect (NOE) NMR experiments confirm stereochemistry .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- GC-MS : Quantify isomers and detect impurities using electron ionization (EI) fragmentation patterns.

- NMR : Analyze and spectra for olefinic proton coupling constants (e.g., for conjugated dienes).

- FTIR : Confirm hydroxyl (-OH) stretching (~3200-3600 cm) and C=C absorption bands (~1650 cm).

- Chiral HPLC : Resolve enantiomers using cellulose-based columns .

Q. How does this compound function as a pheromone in pest control, and what experimental models validate its bioactivity?

- Methodological Answer : The compound mimics female moth pheromones, binding to male olfactory receptors (e.g., Orco proteins). Validate activity via:

- Electroantennography (EAG) : Measure antennal depolarization in target insects.

- Wind tunnel assays : Quantify male moth attraction rates at varying concentrations.

- Field trials : Compare trap captures using synthetic pheromone blends vs. natural extracts .

Advanced Research Questions

Q. How can researchers design experiments to optimize the enantiomeric yield of this compound during synthesis?

- Methodological Answer : Use a factorial design to test variables:

- Catalyst loading (e.g., 1-5 mol% chiral ligands).

- Solvent polarity (e.g., THF vs. dichloromethane).

- Temperature (e.g., -78°C to 25°C for kinetic vs. thermodynamic control).

- Post-reaction quenching (e.g., rapid cooling to prevent isomerization).

Analyze results via DOE software (e.g., JMP) to identify significant factors. Validate enantiomeric excess (ee) using polarimetry or chiral GC .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different insect species?

- Methodological Answer :

- Comparative receptor modeling : Use homology modeling (e.g., SWISS-MODEL) to predict binding affinity variations.

- Species-specific dose-response assays : Test pheromone activity at 0.1–100 ng/μL doses.

- Synergism studies : Combine with co-factors (e.g., fatty acid esters) to assess enhanced activity .

Q. How should researchers safely handle this compound in laboratory settings, given its potential irritant properties?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis and purification.

- Storage : Keep in amber vials under nitrogen at -20°C to prevent oxidation.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. What methodologies integrate computational and experimental data to predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR modeling : Estimate biodegradation rates using EPI Suite or TEST software.

- Microcosm studies : Incubate the compound in soil/water matrices under controlled conditions (pH, microbial activity).

- LC-MS/MS : Track degradation metabolites (e.g., hydroxylated or epoxidized derivatives) .

Q. How can researchers systematically review literature to identify knowledge gaps in this compound’s mode of action?

- Methodological Answer :

- Database searches : Use SciFinder and Reaxys with keywords (e.g., "pheromone receptor binding").

- Bibliometric analysis : Map publication trends via VOSviewer to highlight understudied areas.

- Critical appraisal : Prioritize primary studies with robust experimental designs (e.g., double-blind bioassays) .

Propriétés

IUPAC Name |

tetradeca-11,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJYRTCQWWUNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336538 | |

| Record name | E-11,13-Tetradecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80625-44-1 | |

| Record name | E-11,13-Tetradecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.